N-(4-methyl-2-nitrophenyl)-3-oxobutanamide
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Overview
Description
N-(4-methyl-2-nitrophenyl)-3-oxobutanamide is an organic compound with the molecular formula C11H12N2O4 It is a derivative of acetanilide, where the acetanilide moiety is substituted with a 4-methyl-2-nitrophenyl group and a 3-oxobutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-3-oxobutanamide typically involves the reaction of 4-methyl-2-nitroaniline with acetoacetic ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed
Reduction: N-(4-amino-2-methylphenyl)-3-oxobutanamide.
Oxidation: N-(4-methyl-2-nitrophenyl)-3-oxobutanoic acid.
Substitution: N-(4-methyl-2-nitrophenyl)-3-alkoxybutanamide.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-3-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-2-nitrophenyl)acetamide: Similar structure but lacks the 3-oxobutanamide group.
4-methoxyphenyl N-(4-methyl-2-nitrophenyl)carbamate: Contains a carbamate group instead of an amide group.
N-(4-methyl-2-nitrophenyl)-9H-xanthene-9-carboxamide: Contains a xanthene moiety instead of the 3-oxobutanamide group.
Uniqueness
N-(4-methyl-2-nitrophenyl)-3-oxobutanamide is unique due to the presence of both the nitro and 3-oxobutanamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
34797-70-1 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12N2O4/c1-7-3-4-9(10(5-7)13(16)17)12-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,12,15) |
InChI Key |
ZZSDMAAHJFGGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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